4,4-二氟-2-苯基哌嗪盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

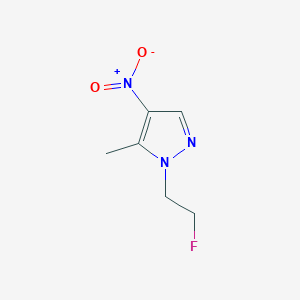

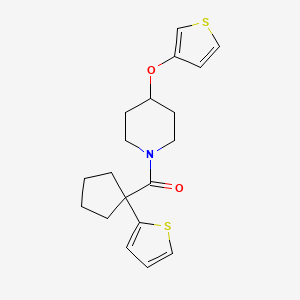

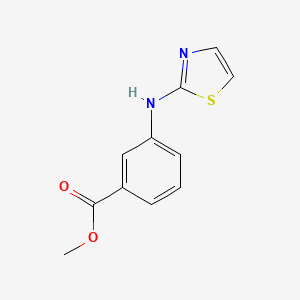

“4,4-Difluoro-2-phenylpiperidine hydrochloride” is a chemical compound with the CAS Number: 1257300-30-3 . It has a molecular weight of 233.69 . The IUPAC name for this compound is 4,4-difluoro-2-phenylpiperidine hydrochloride .

Molecular Structure Analysis

The InChI code for “4,4-Difluoro-2-phenylpiperidine hydrochloride” is 1S/C11H13F2N.ClH/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a salt . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.科学研究应用

Synthesis and Characterization

Several studies focus on the synthesis and structural characterization of complexes and compounds that involve difluorinated and phenylated piperidines or related structures. For example, research on the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of iridium(III) with functionalized bipyridines showcases the detailed analysis of ligand behavior and metal-ligand interactions, providing a foundation for understanding the electronic and photophysical properties of similar difluorinated piperidine compounds (Neve, Crispini, Campagna, & Serroni, 1999).

Photoluminescence and Thermal Properties

The study of photoluminescent and thermal properties of zinc(II) 4′-phenyl-terpyridine compounds exemplifies the interest in the luminescent behavior of metal-organic frameworks (MOFs) and coordination complexes, which can be relevant for designing materials with specific optical and thermal characteristics (Ma, Lu, Liang, & Pombeiro, 2013).

Catalytic Applications

Research on the synthesis and characterization of copper(II) 4'-phenyl-terpyridine compounds and their catalytic application for the aerobic oxidation of benzylic alcohols demonstrates the potential of difluorinated piperidine derivatives in catalysis, offering insights into the development of efficient catalysts for organic transformations (Ma, Wei, Alegria, Martins, Guedes da Silva, & Pombeiro, 2014).

Fluorination Techniques

The site-specific fluorination of carbanions with perfluoro-N-fluoropiperidine explores methodologies for selective fluorination, highlighting the synthetic utility of fluorinated piperidines and related compounds in organic synthesis (Banks, Murtagh, & Tsiliopoulos, 1991).

安全和危害

The safety information available indicates that “4,4-Difluoro-2-phenylpiperidine hydrochloride” may cause skin irritation upon direct contact . Prolonged or repeated exposure can exacerbate this effect . It’s always recommended to handle chemical compounds with appropriate personal protective equipment and follow safety protocols.

作用机制

Target of Action

It is known to be a derivative of piperidine , which is a common structure in many pharmaceutical compounds

Mode of Action

As a piperidine derivative, it may interact with its targets by binding to active sites, causing conformational changes that affect the function of the target The presence of the difluoro and phenyl groups could influence the compound’s binding affinity and selectivity

Biochemical Pathways

Piperidine derivatives can be involved in a wide range of biochemical pathways depending on their specific targets . The downstream effects would also depend on these targets and could include changes in cellular signaling, enzyme activity, or ion channel function.

Result of Action

The effects would depend on the compound’s specific targets and mode of action . Potential effects could include changes in cellular signaling, alterations in gene expression, or modifications of enzymatic activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and how it interacts with its targets . .

属性

IUPAC Name |

4,4-difluoro-2-phenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXCDAJWXGQAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1(F)F)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-2-phenylpiperidine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)

![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)

![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)

![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)